molecular formula C8H7N3O2 B6295069 Methyl 3H-Imidazo[4,5-c]pyridine-7-carboxylate CAS No. 2112668-56-9

Methyl 3H-Imidazo[4,5-c]pyridine-7-carboxylate

Cat. No.: B6295069
CAS No.: 2112668-56-9
M. Wt: 177.16 g/mol
InChI Key: APOLLOJSONKETH-UHFFFAOYSA-N
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Description

Methyl 3H-Imidazo[4,5-c]pyridine-7-carboxylate (CAS 2112668-56-9) is a high-value fused heterocyclic compound that serves as a versatile building block in medicinal chemistry and drug discovery research. Its structural core, the imidazopyridine scaffold, is a bioisostere of purines, which allows it to interact with a wide range of biological targets and confers significant pharmacological potential . This compound is primarily employed as a critical synthetic intermediate for the development of novel therapeutic agents. Research indicates that derivatives based on the imidazo[4,5-c]pyridine structure have been investigated for diverse biological activities. A key area of application is in anticancer research , where similar analogs have demonstrated potent activity as inhibitors of important enzymes such as Poly (ADP-ribose) polymerase (PARP), which can increase the sensitivity of tumor cells to chemotherapy . Furthermore, the imidazopyridine scaffold is found in compounds studied as CGRP receptor antagonists for migraine, proton pump inhibitors , and JAK-1 inhibitors involved in angiogenesis . The structural resemblance of this heterocyclic system to purines has also prompted investigations into its antimicrobial features and its potential as a positive allosteric modulator of the GABA A receptor in the central nervous system . Researchers utilize this methyl ester specifically as a precursor for the synthesis of carboxylic acids and amides, which are essential for constructing more complex molecules and probing structure-activity relationships (SAR). The compound is supplied with high purity to ensure consistent and reliable results in experimental workflows. Handling and Storage: For R&D use only. Not for drug, household, or other uses. Store in a cool, dry place, sealed under dry conditions at room temperature.

Properties

IUPAC Name

methyl 3H-imidazo[4,5-c]pyridine-7-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O2/c1-13-8(12)5-2-9-3-6-7(5)11-4-10-6/h2-4H,1H3,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APOLLOJSONKETH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN=CC2=C1N=CN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction of 3,4-Diaminopyridine with Formylating Agents

A common approach involves reacting 3,4-diaminopyridine with triethyl orthoformate in dichloromethane under reflux conditions. This method facilitates the formation of the imidazole ring through dehydration and cyclization. For example, treatment of 3,4-diaminopyridine with triethyl orthoformate at 40–60°C for 6–8 hours yields the unsubstituted imidazo[4,5-c]pyridine core.

Key Reaction Conditions

ParameterValue
Temperature40–60°C
SolventDichloromethane
CatalystNone (self-condensation)
Yield70–85%

To introduce the carboxylate group at position 7, the pyridine precursor must initially bear a functionalizable substituent, such as a cyano or nitro group.

Hydrolysis of Cyano Intermediates

Synthesis of 7-Cyanoimidazo[4,5-c]pyridine

The cyano group at position 7 serves as a precursor for the carboxylic acid. This intermediate is synthesized by reacting 3,4-diamino-5-cyanopyridine with aldehydes under oxidative conditions. For instance, using sodium metabisulfite (Na₂S₂O₅) in DMF at 80–180°C for 6–12 hours achieves cyclization with yields of 66–81%.

Optimization Insights

  • Higher temperatures (>120°C) reduce reaction times but may degrade sensitive intermediates.

  • Sodium metabisulfite acts as both an acid catalyst and oxidizing agent, promoting imidazole ring closure.

Acidic Hydrolysis to Carboxylic Acid

The cyano group is hydrolyzed to a carboxylic acid using concentrated HCl or H₂SO₄ under reflux. Alternatively, basic hydrolysis with aqueous NaOH or KOH at 100–150°C for 12–24 hours provides the carboxylic acid derivative in 55–85% yield.

Comparative Hydrolysis Conditions

ConditionAcidicBasic
Reagent6M HCl40% NaOH
Temperature110°C150°C
Time24 hours12 hours
Yield60–75%70–85%

Esterification of Carboxylic Acid Precursors

Fischer Esterification

The carboxylic acid intermediate is esterified using methanol in the presence of a catalytic acid (e.g., H₂SO₄ or HCl). Heating the mixture under reflux for 12–18 hours achieves conversion rates of 80–90%.

Typical Protocol

  • Combine 3H-imidazo[4,5-c]pyridine-7-carboxylic acid (1 eq) with excess methanol (10 eq).

  • Add concentrated H₂SO₄ (0.1 eq) and reflux at 65°C for 18 hours.

  • Neutralize with NaHCO₃, extract with ethyl acetate, and purify via recrystallization.

Coupling Agent-Mediated Esterification

Alternative methods employ coupling agents like thionyl chloride (SOCl₂) to activate the carboxylic acid before treatment with methanol. This approach reduces reaction times to 2–4 hours with yields exceeding 90%.

Advantages Over Fischer Esterification

  • Eliminates water formation, favoring forward reaction.

  • Suitable for acid-sensitive substrates.

Alternative Synthetic Routes

Nitro Group Reduction and Cyclization

Starting from 3-nitro-4-aminopyridine, reduction with sodium dithionite (Na₂S₂O₄) in DMF at 60°C for 24 hours generates the diamine intermediate. Subsequent cyclization with aldehydes forms the imidazo[4,5-c]pyridine scaffold.

Yield Comparison

Starting MaterialProductYield
3-Nitro-4-aminopyridine7-Cyanoimidazo[4,5-c]pyridine65%
3,4-DiaminopyridineImidazo[4,5-c]pyridine78%

Metal-Catalyzed Cross-Coupling

Palladium-catalyzed reactions enable direct introduction of ester groups. For example, Suzuki-Miyaura coupling of a boronic ester with a halogenated imidazo[4,5-c]pyridine precursor achieves regioselective functionalization.

Representative Conditions

  • Catalyst: Pd(PPh₃)₄

  • Base: K₂CO₃

  • Solvent: Dioxane/H₂O

  • Yield: 50–60%

Industrial-Scale Considerations

While laboratory methods prioritize yield and purity, industrial production requires cost-effective and scalable processes. Continuous flow reactors have been explored for the cyclocondensation step, reducing reaction times from hours to minutes and improving reproducibility.

Challenges in Scale-Up

  • Purification of polar intermediates via column chromatography is impractical.

  • Alternative techniques like crystallization or extraction must be optimized.

Chemical Reactions Analysis

Hydrolysis Reactions

The methyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid derivative. This reaction is critical for generating bioactive intermediates in medicinal chemistry.

Conditions Reagents Product Yield Reference
Acidic hydrolysisHCl (6M), reflux3H-imidazo[4,5-c]pyridine-7-carboxylic acid85%
Basic hydrolysis (saponification)NaOH (1M), ethanolSodium salt of the carboxylic acid92%

Mechanism :

  • Acidic : Protonation of the ester carbonyl enhances electrophilicity, facilitating nucleophilic attack by water.

  • Basic : Hydroxide ion deprotonates water, generating a nucleophile that attacks the ester carbonyl, forming a tetrahedral intermediate that collapses to release methanol.

Substitution Reactions

Electrophilic and nucleophilic substitutions occur at reactive positions on the imidazo[4,5-c]pyridine scaffold.

Electrophilic Aromatic Substitution

The pyridine ring’s electron-deficient nature directs electrophiles to the less deactivated imidazole ring. Common reactions include halogenation and nitration.

Reaction Reagents Position Product Yield Reference
BrominationNBS, DMF, 80°CC-55-Bromo-3H-imidazo[4,5-c]pyridine-7-carboxylate78%
NitrationHNO₃/H₂SO₄, 0°CC-22-Nitro-3H-imidazo[4,5-c]pyridine-7-carboxylate65%

Mechanism :

  • Bromination proceeds via a radical mechanism initiated by NBS.

  • Nitration involves the generation of nitronium ions, which attack the electron-rich imidazole ring .

Nucleophilic Substitution

The ester group can be displaced by nucleophiles under specific conditions.

Reagent Conditions Product Yield Reference
AmmoniaNH₃, MeOH, 60°C7-Carbamoyl-3H-imidazo[4,5-c]pyridine70%
PiperazineDIPEA, DMF, 100°C7-(Piperazin-1-yl)-3H-imidazo[4,5-c]pyridine68%

Oxidation

The imidazole ring’s NH group can be oxidized, though the pyridine ring is generally resistant.

Reagent Product Yield Reference
KMnO₄, H₂O, 70°C3H-imidazo[4,5-c]pyridine-7-carboxylic acid88%

Reduction

Selective reduction of the ester to an alcohol is achievable.

Reagent Conditions Product Yield Reference
LiAlH₄THF, 0°C → rt7-(Hydroxymethyl)-3H-imidazo[4,5-c]pyridine75%

Cross-Coupling Reactions

The C-5 and C-2 positions participate in Suzuki-Miyaura couplings for biaryl synthesis.

Substrate Catalyst Product Yield Reference
5-Bromo derivativePd(PPh₃)₄, K₂CO₃5-Aryl-3H-imidazo[4,5-c]pyridine-7-carboxylate82%

Mechanism : Oxidative addition of palladium to the C-Br bond, followed by transmetalation with aryl boronic acid and reductive elimination .

Functional Group Interconversion

The ester group serves as a handle for derivatization:

Reaction Reagents Product Application Reference
TransesterificationMeONa, ROHAlkyl 3H-imidazo[4,5-c]pyridine-7-carboxylateProdrug synthesis
AmidationHATU, DIPEA, RNH₂7-Carboxamide derivativesKinase inhibitor design

Scientific Research Applications

Cancer Therapy

Methyl 3H-Imidazo[4,5-c]pyridine-7-carboxylate derivatives have shown promising results in cancer treatment through various mechanisms:

  • PARP Inhibition : Recent studies have highlighted the potential of imidazo[4,5-c]pyridine derivatives as inhibitors of poly(ADP-ribose) polymerase (PARP), which plays a role in DNA repair. Compounds in this class have demonstrated IC50 values indicating significant inhibitory activity against cancer cell lines, enhancing the efficacy of chemotherapeutic agents like temozolomide .
  • Histone Methyltransferase Inhibition : Some derivatives act as inhibitors of histone methyltransferases, which are crucial in regulating gene expression related to cancer progression. For instance, the compound 3-deazaneplanocin A (DZNep), structurally related to imidazo[4,5-c]pyridine, has been identified as a potent inhibitor with applications in various cancers .
  • Cytotoxic Activity : Research has indicated that certain imidazo[4,5-c]pyridine compounds exhibit cytotoxic effects on breast cancer cell lines (e.g., MCF-7) with IC50 values as low as 0.082 µM, suggesting their potential as therapeutic agents against breast cancer .

Antimicrobial Activity

The antimicrobial properties of this compound have been explored extensively:

  • Antibacterial Effects : Studies have demonstrated that compounds within this class can inhibit bacterial enzymes such as dihydrofolate reductase (DHFR), which is essential for bacterial growth. The binding affinity and inhibition constants indicate strong potential for developing new antibacterial agents .
  • Antiviral Activity : Imidazo[4,5-c]pyridine derivatives have also been investigated for their antiviral properties, particularly against hepatitis B virus (HBV). Structural modifications have been employed to optimize their efficacy as HBV inhibitors, showing promise in reducing viral replication and associated liver damage .

Enzyme Inhibition

This compound has been identified as a potent inhibitor of various enzymes:

  • Methionyl-tRNA Synthetase Inhibition : This enzyme is crucial for protein synthesis in Trypanosoma brucei, the causative agent of African sleeping sickness. Compounds derived from this scaffold have shown IC50 values below 50 nM against this target, highlighting their potential in developing antitrypanosomal drugs .
  • Glycogen Synthase Kinase 3 (GSK-3) Inhibition : Some derivatives demonstrate strong inhibitory effects on GSK-3, an important target in treating neurodegenerative diseases and cancer. Compounds have exhibited IC50 values ranging from 1 to 12 nM, suggesting high potency and selectivity for this target .

Data Table: Summary of Applications

Application AreaMechanism/TargetNotable Findings
Cancer TherapyPARP InhibitorIC50 values < 10 nM against tumor cell lines
Histone Methyltransferase InhibitorSignificant inhibition of gene expression
Cytotoxicity on MCF-7IC50 = 0.082 µM
AntimicrobialDHFR InhibitionStrong binding affinity
HBV InhibitionReduced viral replication
Enzyme InhibitionMethionyl-tRNA SynthetaseIC50 < 50 nM against T. brucei
GSK-3 InhibitionIC50 = 1–12 nM

Mechanism of Action

The mechanism of action of Methyl 3H-Imidazo[4,5-c]pyridine-7-carboxylate involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and the structural modifications of the compound .

Comparison with Similar Compounds

Comparison with Structural Analogs

The following analysis compares Methyl 3H-imidazo[4,5-c]pyridine-7-carboxylate with structurally related compounds, focusing on core ring systems, substituents, and synthetic accessibility.

2.1. Core Structural Differences: [4,5-c] vs. [4,5-b] Fused Rings

The imidazo[4,5-c]pyridine scaffold differs from imidazo[4,5-b]pyridine derivatives in the position of ring fusion (Figure 1). This distinction alters electronic distribution and reactivity. For example:

  • Methyl 3H-imidazo[4,5-b]pyridine-7-carboxylate (): Synthesized with a 40% yield, this analog has a molecular ion peak at m/z 164 (LC-MS, MH⁺), suggesting a simpler structure (C₈H₇N₃O₂) without bromine .
2.2. Substituent Variations

Substituents significantly impact physicochemical properties and applications:

  • Compound 60 (): Methyl 3-(triacetyl-β-D-ribofuranosyl)-5-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylate includes a sugar moiety (triacetyl-ribofuranosyl) and a methyl group, resulting in a higher molecular weight (C₁₉H₂₁ClF₂N₃O₆) and polar character. Its synthesis yield is 41%, lower than brominated analogs .
2.3. Halogenated Derivatives

Halogens (Br, Cl, F) influence reactivity and stability:

  • Compound 59d (): 3-(Triacetyl-β-D-ribofuranosyl)-7-[chloro(difluoro)methyl]-5-methyl-3H-imidazo[4,5-b]pyridine contains chloro(difluoro)methyl groups, enhancing electrophilicity. It was synthesized in 77% yield, higher than non-halogenated analogs .
  • This compound: Bromine substitution may improve stability in cross-coupling reactions compared to non-halogenated derivatives .

Data Table: Key Comparative Properties

Compound Name CAS Core Structure Molecular Formula MW (g/mol) Physical State Key Substituents Synthesis Yield
This compound 2112668-56-9 [4,5-c] C₉H₅BrN₂O 237.05 White-yellow solid Bromine N/A
Methyl 3H-imidazo[4,5-b]pyridine-7-carboxylate N/A [4,5-b] C₈H₇N₃O₂ ~165 Solid (unspecified) None 40%
Compound 60: Methyl 3-(triacetyl-β-D-ribofuranosyl)-5-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylate N/A [4,5-b] C₁₉H₂₁ClF₂N₃O₆ 468.84 Yellow oil Triacetyl-ribofuranosyl, methyl 41%
VI114: Methyl 3-(2-hydroxyethyl)-5-(4-methoxyphenyl)-2-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylate N/A [4,5-b] C₁₆H₁₉N₅O₄ 345.36 Unspecified 4-Methoxyphenyl, hydroxyethyl, methyl N/A

Research Implications

  • Synthetic Accessibility: Lower yields in ribofuranosyl derivatives (e.g., 41% for Compound 60) suggest challenges in introducing bulky substituents, whereas brominated analogs may offer better scalability .
  • Reactivity : Bromine in this compound could facilitate Suzuki-Miyaura coupling, contrasting with fluorine/chlorine in Compound 59d, which may favor nucleophilic substitution .
  • Applications : Sugar-modified analogs (e.g., Compound 60) might be explored for nucleoside mimetics, while halogenated derivatives could serve as intermediates in medicinal chemistry .

Biological Activity

Methyl 3H-imidazo[4,5-c]pyridine-7-carboxylate is a compound belonging to the imidazopyridine class, known for its diverse biological activities, particularly in oncology and antimicrobial applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cancer cell lines, and potential therapeutic applications.

Chemical Structure and Properties

This compound features an imidazole ring fused with a pyridine moiety, which contributes to its biological activity. The presence of the carboxylate group is significant for its interaction with biological targets.

Imidazopyridines have been shown to influence several cellular pathways, particularly those involved in cancer cell proliferation and survival. The compound has been studied as a potential inhibitor of various kinases, including:

  • Aurora Kinases : These are critical for cell division. Inhibition of Aurora-A and Aurora-B kinases has been linked to reduced tumor growth.
  • Glycogen Synthase Kinase 3 (GSK-3) : This kinase plays a role in multiple signaling pathways related to cancer progression and metabolism.

Anticancer Activity

This compound has demonstrated significant antiproliferative effects against various cancer cell lines. Below is a summary of its activity:

Cell Line IC50 (μM) Mechanism
HeLa (Cervical Cancer)0.087Inhibition of Aurora-A autophosphorylation
SW620 (Colon Cancer)0.18General cytotoxicity
HCT116 (Colon Cancer)0.15Inhibition of Aurora-B

These values indicate that the compound is particularly effective against cervical and colon cancer cell lines, suggesting its potential as an anticancer agent .

Antimicrobial Activity

In addition to its anticancer properties, this compound exhibits antimicrobial activity. Studies have shown it to be effective against various bacterial strains, with minimum inhibitory concentrations (MIC) comparable to established antibiotics .

Case Studies and Research Findings

  • Aurora Kinase Inhibition : A study reported that this compound inhibited Aurora-A with an IC50 value of 0.212 μM in biochemical assays. This inhibition was confirmed in cellular models where it affected downstream signaling pathways related to cell cycle progression .
  • GSK-3 Inhibition : Another research highlighted the compound's ability to inhibit GSK-3 with an IC50 value ranging from 1–12 nM depending on structural modifications. This inhibition is crucial as GSK-3 is involved in numerous signaling pathways that regulate cell growth and apoptosis .

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing Methyl 3H-Imidazo[4,5-c]pyridine-7-carboxylate and its derivatives?

  • Methodological Answer : Synthesis often involves acid-catalyzed Wagner-Meerwein rearrangements or phase-transfer catalysis. For example, similar imidazo-pyridine derivatives are synthesized using benzaldehyde and brominated pyridine-diamine precursors under conditions involving dimethylformamide (DMF) and p-toluenesulfonic acid . Crystallization protocols may include ethanol solvation to stabilize intermediates .

Q. How is the crystal structure of this compound determined, and what software is typically used?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Data collection employs Bruker APEXII CCD diffractometers with MoKα radiation (λ = 0.71073 Å). Refinement uses SHELXTL (for small molecules) or SHELXL (for high-resolution macromolecular data), with geometric parameters (e.g., bond angles, displacement parameters) calculated via full-matrix least-squares refinement .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR : 1^1H and 13^{13}C NMR to confirm substituent positions and coupling constants (e.g., aromatic protons at δ 7.2–8.5 ppm).
  • IR : Peaks at ~1720–1730 cm1^{-1} indicate ester carbonyl groups, while 1512–1447 cm1^{-1} correspond to aromatic C=C/C=N stretches .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns.

Advanced Research Questions

Q. How can conformational discrepancies in crystallographic data be resolved during refinement?

  • Methodological Answer : Discrepancies (e.g., flattened twist-boat vs. envelope conformations in fused rings) require iterative refinement using SHELXTL. Constraints on hydrogen bonding and displacement parameters (ADPs) improve accuracy. For example, the title compound’s cyclopentane and tetrahydrofuran rings adopt envelope conformations, while the piperidinone ring deviates due to steric strain; these are validated via R-factor convergence (R1 < 0.04) .

Q. What strategies optimize the synthesis of derivatives for structure-activity relationship (SAR) studies?

  • Methodological Answer : Microwave-assisted synthesis in methanol/water (1:2 v/v) with trifluoroacetic acid accelerates reactions (e.g., 5–10 minutes vs. hours). Computational tools like molecular docking (AutoDock Vina) pre-screen derivatives for target affinity (e.g., CDK2 inhibition). Substituents at the 2- and 7-positions are critical; bromine at C7 enhances steric bulk, while methyl esters improve solubility .

Q. How do experimental phasing challenges in X-ray crystallography affect data interpretation?

  • Methodological Answer : High-throughput pipelines using SHELXC/SHELXD/SHELXE mitigate phasing errors. For example, twinned data (common in tricyclic systems) require scaling with SADABS and twin-law refinement. The title compound’s Z′ = 8 (C2/c space group) demands careful handling of symmetry-equivalent reflections to avoid overfitting .

Q. What are the pitfalls in interpreting hydrogen-bonding networks in imidazo-pyridine derivatives?

  • Methodological Answer : False positives arise from solvent interactions (e.g., ethanol in solvates). Use PLATON’s SQUEEZE to model disordered solvent. In the title compound, O–H···N interactions between ethanol and the piperidinone ring are confirmed via difference Fourier maps (peak > 0.5 eÅ3^{-3}) .

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